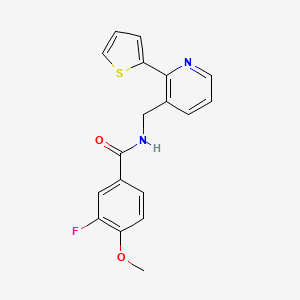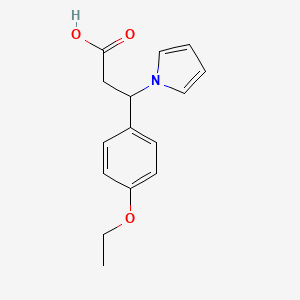
1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate
Descripción general
Descripción
1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular weight of 319.4 . It is a white to yellow solid and has the IUPAC name 1-benzyl 4-tert-butyl 1,4-piperidinedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 319.4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Efficient Asymmetric Synthesis : The compound "1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate", closely related to 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate, has been synthesized efficiently and serves as a valuable intermediate for creating nociceptin antagonists. The synthesis is practical and scalable, highlighting its potential for large-scale operations (Jona et al., 2009).
Synthesis of Unique Inhibitors : An intricate and practical synthesis process has been established for "(S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine", a molecule with a unique 2-phenyl-2-(piperidin-4-yl)ethanol moiety. This synthesis involves asymmetric techniques and various chemical transformations, signifying the compound's potential in developing unique reuptake inhibitors (Yamashita et al., 2015).
Understanding Reactions with Amines : The study of reactions between 3,6-di(tert-butyl)-o-benzoquinone and primary/secondary amines, including piperidine derivatives, has revealed insights into nucleophilic addition mechanisms and the formation of specific quinonimines and aminoquinones. This research has contributed to a deeper understanding of these chemical interactions, which can be crucial in various synthetic applications (Abakumov et al., 2006).
Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as an important intermediate for small molecule anticancer drugs. The study elaborates on a high-yield and rapid synthetic method, emphasizing the compound's significance in cancer drug development (Zhang et al., 2018).
Key Intermediate in Crizotinib Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as a critical intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis and structure confirmation are described, underlining its relevance in medicinal chemistry (Kong et al., 2016).
Intermediate for Vandetanib : The synthesis process of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, has been optimized. This research provides insights into efficient synthesis methods for this compound, vital in the production of vandetanib, a treatment for certain cancers (Wei et al., 2010).
Propiedades
IUPAC Name |
1-O-benzyl 4-O-tert-butyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBQMLYIAIDUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
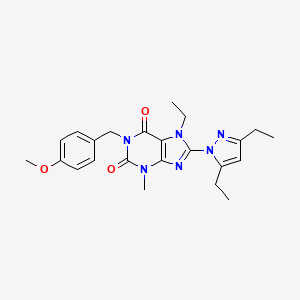
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)
![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)
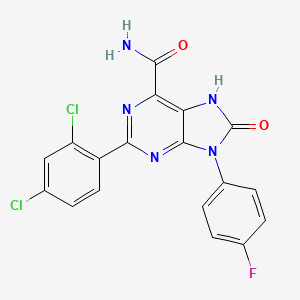
![Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)
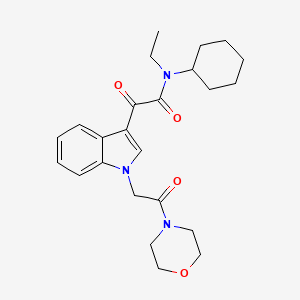
![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)
